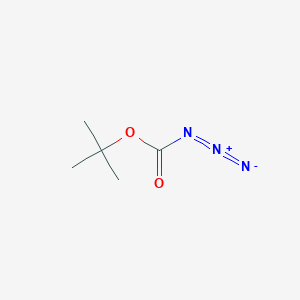

tert-Butyl azidoformate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95410. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-diazocarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2/c1-5(2,3)10-4(9)7-8-6/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHLCKAQWKBMAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061449 | |

| Record name | 1,1-Dimethylethyl azidoformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070-19-5 | |

| Record name | 1,1-Dimethylethyl carbonazidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonazidic acid, 1,1-dimethylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl azidoformate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonazidic acid, 1,1-dimethylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Dimethylethyl azidoformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl azidoformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl azidoformate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties, structure, and experimental protocols related to tert-butyl azidoformate. This versatile reagent is widely utilized in organic synthesis, particularly for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto amines. However, its inherent instability necessitates a thorough understanding of its characteristics and safe handling procedures.

Chemical Properties and Data

This compound is a colorless to pale yellow liquid.[1][2] It is a thermally unstable and shock-sensitive compound, with a TNT equivalence of 45%, demanding careful handling and storage.[1] The following table summarizes its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₅H₉N₃O₂ | [3] |

| Molecular Weight | 143.14 g/mol | [3] |

| Boiling Point | 57-61 °C at 40 mmHg73-74 °C at 70 mmHg~261 °C (estimated at standard pressure) | [1][2][3] |

| Density | ~1.317 g/cm³ (rough estimate) | [3] |

| Refractive Index (n²⁴_D) | 1.4224–1.4230 | [1][2] |

| Melting Point | Not available (liquid at room temperature) | - |

| Solubility | Predicted to have high solubility in nonpolar (e.g., hexane, toluene) and polar aprotic solvents (e.g., dichloromethane, tetrahydrofuran).[4] Soluble in ether.[2] | [2][4] |

Spectroscopic Data

| Spectroscopy | Key Peaks | Source |

| Infrared (IR) (CCl₄) | 2170, 2120 cm⁻¹ (azide), 1760, 1735 cm⁻¹ (C=O) | [1] |

| ¹H NMR (CCl₄) | δ 1.51 (s, 9H, C(CH₃)₃) | [1] |

| Mass Spectrum (m/e) | 115, 100, 59, 57, 56, 44, 43, 41, 39, 29, 28 | [1] |

Chemical Structure

References

Synthesis of tert-Butyl Azidoformate from tert-Butyl Carbazate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of tert-butyl azidoformate from tert-butyl carbazate (B1233558), a critical transformation in organic chemistry for the introduction of the tert-butoxycarbonyl (Boc) protecting group. This document outlines the prevalent synthetic methodologies, presents quantitative data in a structured format, and offers a detailed experimental protocol for practical application in a laboratory setting.

Introduction

This compound (Boc-azide) is a widely utilized reagent in peptide synthesis and medicinal chemistry for the protection of primary and secondary amines. Its reaction with amines affords the corresponding Boc-carbamates, which are stable under a variety of reaction conditions but can be readily cleaved under acidic conditions. The synthesis from tert-butyl carbazate via diazotization is a common and efficient method for producing this valuable reagent.

Reaction Scheme

The core transformation involves the reaction of tert-butyl carbazate with a diazotizing agent, typically sodium nitrite (B80452), in an acidic medium. The resulting N-nitroso intermediate undergoes rearrangement and elimination to furnish the desired azide.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of this compound from tert-butyl carbazate, based on established literature procedures.[1][2]

Table 1: Reactant and Reagent Stoichiometry

| Compound | Molecular Weight ( g/mol ) | Amount (g) | Moles | Molar Ratio |

| tert-Butyl Carbazate | 132.16 | 82 | 0.62 | 1.0 |

| Sodium Nitrite | 69.00 | 47.0 | 0.68 | 1.1 |

| Glacial Acetic Acid | 60.05 | 72 | - | - |

| Water | 18.02 | 100 (initial) + 100 (workup) | - | - |

Table 2: Reaction Conditions and Yield

| Parameter | Value |

| Reaction Temperature | 10–15 °C[1] |

| Reaction Time | 40–50 minutes (addition) + 30 minutes (standing)[1] |

| Solvent | Acetic Acid / Water[1] |

| Product Boiling Point | 73–74 °C at 70 mmHg[1][2] |

| Product Refractive Index (n²⁴D) | 1.4227[1] |

| Yield | 64–82% [1] |

Experimental Workflow

The following diagram illustrates the key stages of the synthesis, from the initial reaction setup to the final purification of this compound.

Caption: A flowchart illustrating the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials and Equipment:

-

1-L round-bottomed flask

-

Mechanical stirrer

-

Ice bath

-

tert-Butyl carbazate (82 g, 0.62 mol)

-

Glacial acetic acid (72 g)

-

Water (200 ml)

-

Sodium nitrite (47.0 g, 0.68 mol)

-

Diethyl ether

-

1 M Sodium bicarbonate solution

-

Magnesium sulfate

-

Distillation apparatus (Claisen flask recommended)

-

Safety shield

Procedure:

-

Reaction Setup: In a 1-L round-bottomed flask equipped with a mechanical stirrer, combine tert-butyl carbazate (82 g), glacial acetic acid (72 g), and water (100 ml).[1]

-

Cooling: Cool the resulting solution in an ice bath.

-

Diazotization: While maintaining the internal temperature between 10–15 °C, add solid sodium nitrite (47.0 g) in portions over a period of 40–50 minutes with vigorous stirring.[1]

-

Reaction Completion: Once the addition is complete, allow the mixture to stand in the ice bath with continued stirring for an additional 30 minutes.[1]

-

Extraction: Add 100 ml of water to the reaction mixture. The product will separate as an oil. Extract the aqueous mixture with four 40-ml portions of diethyl ether.[1]

-

Washing: Combine the ether extracts and wash them twice with 50-ml portions of water, followed by 40-ml portions of 1 M sodium bicarbonate solution until the washings are no longer acidic.[1]

-

Drying and Solvent Removal: Dry the ether solution over anhydrous magnesium sulfate. Remove the ether by distillation using a water bath at 40–45 °C and a water aspirator.[1]

-

Purification: Caution! It is strongly recommended that the distillation be carried out behind a safety shield. The crude product is distilled under reduced pressure. The fraction boiling at 73–74 °C (at 70 mmHg) is collected.[1]

Safety Precautions:

-

This compound is a thermally unstable and shock-sensitive compound and should be handled with care.[3]

-

The distillation should be performed behind a safety shield.[1]

-

There have been reports of explosions during the distillation of this compound.[1]

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Perform the reaction in a well-ventilated fume hood.

References

A Technical Guide to the Acylation of Amines with tert-Butyl Azidoformate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of tert-butyl azidoformate in the acylation of primary and secondary amines to form tert-butoxycarbonyl (Boc) protected amines. Historically a significant reagent in peptide synthesis and general organic chemistry, this compound has largely been superseded by safer alternatives like di-tert-butyl dicarbonate (B1257347) (Boc₂O). However, an understanding of its reaction mechanism, experimental protocols, and inherent hazards remains crucial for researchers encountering it in literature and for specialized applications. This document details the underlying nucleophilic acyl substitution mechanism, provides historical experimental protocols with quantitative yield data, and outlines the necessary safety precautions when handling this energetic compound.

Introduction

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the assembly of peptides and the development of complex pharmaceutical agents. The tert-butoxycarbonyl (Boc) group is one of the most ubiquitous amine protecting groups due to its stability under a wide range of chemical conditions and its facile removal under mild acidic treatment. While di-tert-butyl dicarbonate (Boc₂O) is the current reagent of choice for the introduction of the Boc group, this compound was a widely used precursor for this transformation.[1]

This guide will focus on the direct acylation of amines by this compound, a reaction that proceeds via a nucleophilic acyl substitution pathway. It is important to distinguish this from the Curtius rearrangement, another reaction involving acyl azides, which proceeds through an isocyanate intermediate.[2] While this compound can undergo thermal rearrangement, its utility in Boc protection stems from its direct reaction with nucleophilic amines.

Caution: this compound is a thermally unstable and shock-sensitive compound with a TNT equivalence of 45%.[3] Extreme caution should be exercised when handling this reagent, and its use should only be considered when safer alternatives are not suitable.

Mechanism of Action: Nucleophilic Acyl Substitution

The reaction of this compound with a primary or secondary amine is a classic example of a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the azidoformate. This leads to the formation of a transient tetrahedral intermediate. The intermediate then collapses, expelling the azide (B81097) ion as a leaving group and forming the stable N-Boc protected amine.

The overall transformation can be summarized as follows:

-

Step 1: Nucleophilic Attack. The amine nucleophile attacks the carbonyl carbon of this compound.

-

Step 2: Formation of Tetrahedral Intermediate. A short-lived tetrahedral intermediate is formed.

-

Step 3: Elimination of the Leaving Group. The tetrahedral intermediate collapses, and the azide ion is eliminated, resulting in the formation of the protonated N-Boc amine.

-

Step 4: Deprotonation. A base, often an excess of the starting amine or an added non-nucleophilic base, removes the proton from the nitrogen to yield the final, neutral N-Boc protected amine.

The following diagram illustrates this mechanistic pathway:

Caption: Nucleophilic acyl substitution mechanism of this compound with an amine.

Experimental Protocols

Due to the hazardous nature of this compound, detailed experimental protocols from recent literature are scarce. The following protocols are based on historical procedures and should be adapted with modern safety standards in mind.

Synthesis of this compound

A common laboratory preparation involves the reaction of tert-butyl carbazate (B1233558) with nitrous acid.[4]

Materials:

-

tert-Butyl carbazate

-

Glacial acetic acid

-

Sodium nitrite (B80452)

-

Water

-

Diethyl ether

-

1 M Sodium bicarbonate solution

-

Magnesium sulfate

Procedure:

-

In a round-bottomed flask equipped with a mechanical stirrer, dissolve tert-butyl carbazate (0.62 mole) in a mixture of glacial acetic acid (72 g) and water (100 ml).[4]

-

Cool the solution in an ice bath to 10-15°C.[4]

-

Slowly add solid sodium nitrite (0.68 mole) over 40-50 minutes, maintaining the temperature between 10-15°C.[4]

-

After the addition is complete, allow the mixture to stand in the ice bath for 30 minutes.[4]

-

Add 100 ml of ether and transfer the mixture to a separatory funnel.[4]

-

Separate the ether layer and extract the aqueous layer with two additional portions of ether.[4]

-

Combine the ether extracts and wash them twice with water and then with 1 M sodium bicarbonate solution until the washings are no longer acidic.[4]

-

Dry the ether solution over magnesium sulfate, filter, and remove the ether by distillation under reduced pressure.[4]

-

Caution: Distill the crude this compound behind a safety shield. The product distills at 73-74°C at 70 mm Hg.[4]

Acylation of an Amine: Synthesis of t-Butyl Hydrazodiformate

The following is a well-documented example of the acylation of a hydrazine (B178648) derivative with this compound.[3]

Materials:

-

This compound (0.2 mole)

-

tert-Butyl carbazate (0.2 mole)

-

Pyridine (B92270) (60 ml)

-

Water

Procedure:

-

Dissolve this compound (28.6 g, 0.2 mole) and tert-butyl carbazate (26.4 g, 0.2 mole) in pyridine (60 ml) in a suitable flask.[3][5]

-

Allow the solution to stand at room temperature for one week.[3][5]

-

Collect the resulting white microcrystalline powder by filtration.[3][5]

-

The air-dried product yields 35.5-37 g (77-80%) of t-butyl hydrazodiformate.[3][5]

Quantitative Data

Obtaining a broad, tabulated dataset for the acylation of various amines with this compound is challenging due to the prevalence of Boc₂O in modern literature. The table below presents representative yields for the acylation of a hydrazine and provides a historical context for the efficiency of this reagent.

| Amine Substrate | Product | Solvent | Reaction Time | Yield (%) | Reference |

| tert-Butyl carbazate | t-Butyl hydrazodiformate | Pyridine | 1 week | 77-80 | [3],[5] |

Logical Workflow for Amine Protection

The following diagram outlines the general workflow for the Boc protection of an amine using this compound, from reaction setup to product isolation.

Caption: General experimental workflow for the Boc protection of amines.

Conclusion

This compound serves as a historically important reagent for the introduction of the Boc protecting group onto primary and secondary amines via a nucleophilic acyl substitution mechanism. While its use has significantly declined due to its hazardous and explosive nature, a thorough understanding of its reactivity and handling is essential for a comprehensive knowledge of protecting group chemistry. The protocols and data presented in this guide, drawn from foundational literature, provide a valuable resource for researchers who may encounter this reagent. For all new synthetic endeavors, the use of safer, modern alternatives such as di-tert-butyl dicarbonate is strongly recommended.

References

- 1. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 2. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Spectroscopic Data of tert-Butyl Azidoformate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for tert-butyl azidoformate. The information presented herein is intended to support research and development activities where this reagent is employed.

Spectroscopic Data Summary

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) | Multiplicity | Solvent |

| 1.51 ppm | Singlet | CCl₄ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) | Carbon Assignment | Solvent |

| 157.0 ppm | C=O (Carbonyl) | CDCl₃ |

| 83.5 ppm | C(CH₃)₃ | CDCl₃ |

| 28.0 ppm | C(CH₃)₃ | CDCl₃ |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment | Solvent/Method |

| 2170, 2120 | N₃ (Azide) stretch | CCl₄ |

| 1760, 1735 | C=O (Carbonyl) stretch | CCl₄ |

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below. These protocols are based on established laboratory practices and the synthesis and characterization of this compound.

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of tert-butyl carbazate (B1233558) with a nitrosating agent, followed by treatment with an azide (B81097) source. A detailed procedure can be found in Organic Syntheses.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition

-

Sample Preparation: A sample of this compound (approximately 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or CCl₄) in a clean, dry 5 mm NMR tube.[2][3][4] The solution should be homogeneous and free of any particulate matter.[5]

-

Instrument Parameters: The NMR spectra are recorded on a standard NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR).

-

¹H NMR: A standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance signal intensity. A longer acquisition time or a higher sample concentration is usually required due to the lower natural abundance and sensitivity of the ¹³C isotope.[4]

-

-

Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Liquid Sample IR Spectrum Acquisition

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the compound between two salt plates (e.g., NaCl or KBr) to form a thin film.[6][7][8][9][10] Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared and placed in a liquid IR cell.[8]

-

Instrument Parameters: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the clean salt plates or the solvent-filled cell is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Data Interpretation and Visualization

The spectroscopic data are consistent with the molecular structure of this compound. The singlet in the ¹H NMR spectrum corresponds to the nine equivalent protons of the tert-butyl group.[1] The ¹³C NMR shows the expected signals for the carbonyl carbon, the quaternary carbon, and the methyl carbons of the tert-butyl group. The IR spectrum displays strong characteristic absorption bands for the azide and carbonyl functional groups.[1]

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of a chemical compound like this compound is illustrated in the following diagram.

Caption: General workflow for spectroscopic analysis.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. NMR Sample Preparation [nmr.chem.umn.edu]

- 4. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]

- 5. organomation.com [organomation.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

An In-Depth Technical Guide on the Thermal Stability and Decomposition of tert-Butyl Azidoformate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: tert-Butyl azidoformate is a high-energy compound that is thermally unstable and shock-sensitive. Appropriate safety precautions, including the use of personal protective equipment and conducting experiments in a controlled environment with necessary safety shields, are paramount when handling this substance. This document is intended for informational purposes for qualified professionals and does not constitute a recommendation to perform any of the described experiments without a thorough risk assessment.

Introduction

This compound, also known as tert-butoxycarbonyl azide (B81097) (Boc-azide), is a widely utilized reagent in organic synthesis, particularly for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto primary and secondary amines. Despite its utility, the compound's inherent instability presents significant safety challenges. A comprehensive understanding of its thermal stability and decomposition pathway is crucial for its safe handling, storage, and use in research and development, especially within the pharmaceutical industry. This guide provides a detailed overview of the thermal properties of this compound, including available quantitative data, decomposition pathways, and recommended experimental protocols for its analysis.

Thermal Hazard and Stability

This compound is recognized as a thermally unstable and shock-sensitive compound.[1] It has been reported to have a TNT equivalence of 45%, highlighting its explosive potential.[1] Anecdotal and safety data sheet information suggests that the compound may explode at temperatures above 100°C and ignites at 143°C. Distillation at atmospheric pressure is strongly discouraged, as it can lead to vigorous carbonization and potential explosion.[2] While some studies indicate it decomposes upon heating without detonation if a primary explosive is not present, the risk of a runaway thermal event is significant.[2]

Quantitative Thermal Analysis Data

Obtaining precise and reproducible quantitative data on the thermal decomposition of this compound is challenging due to its hazardous nature. The following table summarizes the key thermal decomposition parameters. Note: Specific experimental data from DSC/TGA analysis in peer-reviewed literature is scarce, and the presented values are compiled from safety data sheets and related studies on organic azides. These should be considered as indicative and may vary with experimental conditions.

| Parameter | Value | Method | Notes |

| Onset Decomposition Temperature (Tonset) | > 80 °C | DSC (Noted in literature) | The temperature at which decomposition begins is highly dependent on the heating rate and sample purity. |

| Ignition Temperature | 143 °C | Not Specified | The temperature at which the substance will ignite. |

| Explosion Temperature | > 100 °C | Not Specified | The substance may explode at temperatures exceeding this value. |

| Enthalpy of Decomposition (ΔHd) | High (Not Quantified) | - | The decomposition is a highly exothermic process, releasing a significant amount of energy. |

| Kinetic Parameters | Not Available | - | Specific activation energy (Ea) and pre-exponential factor (A) for this compound decomposition are not readily available in the literature. |

Decomposition Pathway

The thermal decomposition of azidoformates generally proceeds through the initial loss of dinitrogen gas (N₂) to form a highly reactive nitrene intermediate. This nitrene can then undergo various reactions, including intramolecular C-H insertion, rearrangement, or intermolecular reactions. For this compound, the proposed primary decomposition pathway involves the formation of the tert-butoxycarbonylnitrene.

Caption: Proposed decomposition of this compound.

The subsequent reactions of the tert-butoxycarbonylnitrene can lead to a variety of products, the distribution of which can be influenced by the reaction conditions (e.g., solvent, temperature).

Experimental Protocols for Thermal Analysis

The following are generalized methodologies for conducting thermal analysis of energetic materials like this compound. These protocols should be adapted and performed by trained personnel with appropriate safety measures in place.

Differential Scanning Calorimetry (DSC)

DSC is a primary technique for determining the thermal stability and decomposition characteristics of energetic materials.

Objective: To determine the onset temperature (Tonset), peak exothermic temperature (Tpeak), and enthalpy of decomposition (ΔHd) of this compound.

Methodology:

-

Instrument: A high-pressure DSC or a standard DSC instrument with robust safety features.

-

Crucibles: Use high-pressure stainless steel or gold-plated copper crucibles capable of withstanding the pressure generated during decomposition. Hermetically sealed aluminum pans are generally not recommended due to the risk of rupture.

-

Sample Preparation: Place a small amount of the sample (typically 0.5 - 2 mg) into the crucible. The small sample size is critical to minimize the risk of a violent event.

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min).

-

Heating Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., 25°C).

-

Heat the sample at a constant rate (e.g., 2, 5, 10, and 20 °C/min) to a final temperature well above the decomposition range (e.g., 300°C). Using multiple heating rates allows for the determination of kinetic parameters using methods like the Kissinger equation.

-

-

Data Analysis:

-

Determine the onset temperature of the exothermic decomposition peak.

-

Identify the temperature at the peak of the exotherm.

-

Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHd).

-

Caption: Experimental workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature and is used to determine the decomposition temperature range and identify mass loss events.

Objective: To determine the temperature range of decomposition and the corresponding mass loss of this compound.

Methodology:

-

Instrument: A TGA instrument, preferably one that can be coupled with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) for evolved gas analysis.

-

Crucibles: Use open ceramic or platinum crucibles.

-

Sample Preparation: Place a small amount of the sample (typically 1-5 mg) into the crucible.

-

Atmosphere: Purge the TGA furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).

-

Heating Program:

-

Equilibrate the sample at room temperature.

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature where decomposition is complete (e.g., 300°C).

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of mass loss and the temperature at the maximum rate of mass loss (from the derivative of the TGA curve, DTG).

-

Correlate the mass loss with the expected loss of N₂ and other potential decomposition products.

-

Caption: Experimental workflow for TGA analysis.

Conclusion

This compound is a valuable reagent in synthetic chemistry, but its utility is tempered by its significant thermal hazards. A thorough understanding of its decomposition behavior is essential for mitigating risks during its handling and use. While precise quantitative data from dedicated thermal analysis studies in the public domain is limited, the available information strongly indicates a high potential for energetic decomposition. The experimental protocols outlined in this guide provide a framework for researchers to safely characterize the thermal properties of this and other energetic materials, contributing to a safer research environment. It is imperative that any experimental work with this compound be preceded by a comprehensive risk assessment and performed with the utmost caution.

References

In-Depth Technical Guide: Shock Sensitivity and Explosive Hazards of tert-Butyl Azidoformate

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl azidoformate (Boc-azide) is a valuable reagent in organic synthesis, primarily for the introduction of the tert-butoxycarbonyl (Boc) protecting group. However, its utility is overshadowed by significant and well-documented explosive hazards. This technical guide provides a comprehensive overview of the shock sensitivity and explosive properties of this compound, intended to inform researchers, scientists, and drug development professionals on its safe handling, storage, and use. This document consolidates available data on its explosive power, details standard experimental protocols for hazard assessment, and outlines critical safety considerations.

Introduction

Organic azides are a class of compounds known for their energetic nature, and this compound is no exception.[1][2] The presence of the azido (B1232118) functional group (-N₃) imparts a high nitrogen content and a propensity for rapid decomposition, releasing diatomic nitrogen gas and a substantial amount of energy. Incidents involving the unintended detonation of organic azides underscore the critical need for a thorough understanding of their hazardous properties before they are handled in a laboratory or process setting. This guide focuses specifically on this compound, a compound noted for its thermal instability and sensitivity to shock.[3]

Quantitative Hazard Data

While specific, publicly available quantitative data from standardized impact and friction sensitivity tests for this compound is limited, its explosive potential has been characterized in terms of its equivalence to TNT. This provides a critical benchmark for understanding the magnitude of a potential explosion.

| Hazard Parameter | Value | Test Method/Source | Notes |

| TNT Equivalence | 45% | Eastman Kodak Company Tests | Indicates that the explosive energy release is equivalent to 45% of the mass of TNT. |

| Thermal Stability | May explode above 100°C | Organic Syntheses | Vigorous carbonization can occur upon heating at atmospheric pressure. |

| Ignition Temperature | 143°C | ChemicalBook Safety Profile | The temperature at which the substance will ignite. |

It is crucial to note that while the TNT equivalence provides information on the energy of a potential explosion, it does not define the sensitivity to initiation. The lack of standardized impact (Joules) and friction (Newtons) sensitivity data in open literature necessitates treating this compound with extreme caution, assuming a high degree of sensitivity.

Experimental Protocols for Hazard Assessment

The characterization of explosive hazards is conducted through a series of standardized tests, many of which are outlined in the United Nations' "Manual of Tests and Criteria."[4] For a compound like this compound, the following tests would be essential to fully quantify its explosive properties.

Impact Sensitivity Testing (BAM Fallhammer Method)

The BAM Fallhammer test is a standardized method to determine the sensitivity of a substance to impact energy.[5][6]

Objective: To determine the lowest impact energy at which a sample of the substance undergoes an explosive reaction.

Apparatus:

-

A drop hammer apparatus consisting of a steel anvil, a sample holder (steel cylinders and a guide ring), and a series of drop weights (e.g., 1 kg, 5 kg, 10 kg).[7]

-

The apparatus is equipped with a mechanism to release the weight from a specified height.

Methodology:

-

A small, measured amount of the liquid sample (typically around 40 mm³) is placed in the sample holder assembly.[7]

-

The drop weight is raised to a predetermined height and released, impacting the sample.

-

The outcome is observed for any signs of an explosion, such as a flame, smoke, or an audible report.

-

A series of trials are conducted at various drop heights to determine the height at which a 50% probability of explosion occurs (H₅₀ value) or the minimum energy that causes an explosion.

-

The impact energy (in Joules) is calculated from the mass of the drop weight and the drop height.[5]

Friction Sensitivity Testing (BAM Friction Apparatus)

This test assesses the sensitivity of a substance to frictional stimuli.[8][9]

Objective: To determine the frictional force at which the substance initiates an explosion.

Apparatus:

-

A friction apparatus consisting of a fixed porcelain pin and a movable porcelain plate.[8]

-

A loading arm with various weights to apply a known force to the pin.[8]

-

A motor to move the porcelain plate back and forth under the pin.[8]

Methodology:

-

A small amount of the substance is placed on the porcelain plate.[8]

-

A specific load is applied to the porcelain pin via the loading arm.

-

The motor is activated, causing the plate to move once back and forth underneath the pin.

-

The test is observed for any reaction (e.g., spark, flame, crackling sound).

-

The procedure is repeated with varying loads to determine the lowest load at which an explosion occurs in at least one out of six trials. The result is reported in Newtons (N).[10]

Thermal Sensitivity Under Confinement (Koenen Test)

The Koenen test determines the sensitivity of a substance to intense heat while under confinement.[11][12]

Objective: To assess the explosive behavior of a substance when heated in a confined space.

Apparatus:

-

A set of standardized steel tubes with threaded collars.

-

A series of orifice plates with varying hole diameters (e.g., 1 mm to 20 mm).[12]

-

A heating apparatus with four propane (B168953) burners.[12]

-

A protective chamber for the test.

Methodology:

-

The steel tube is filled with a specified amount of the substance.

-

An orifice plate is screwed onto the tube, providing a defined level of confinement.

-

The tube is placed in the heating apparatus and subjected to intense flame for a set period (e.g., 5 minutes) or until the tube ruptures.[12]

-

The test is repeated with different orifice plates to find the largest orifice diameter at which the tube fragments into three or more pieces, which is considered an explosion.[13] This "limiting diameter" indicates the substance's sensitivity to thermal confinement.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal decomposition behavior of energetic materials.[14]

Objective: To determine the decomposition temperature, energy release, and mass loss as a function of temperature.

Apparatus:

-

A simultaneous DSC/TGA instrument.

Methodology:

-

A small, precisely weighed sample is placed in a crucible (e.g., aluminum, gold-plated copper).

-

The sample is heated at a controlled rate in a controlled atmosphere (e.g., nitrogen, argon).

-

The TGA measures the mass of the sample as a function of temperature, indicating decomposition through mass loss.

-

The DSC measures the heat flow to or from the sample relative to a reference, allowing for the determination of exothermic (heat-releasing) decomposition events and the calculation of the enthalpy of decomposition.[15]

Mandatory Visualizations

Caption: Workflow for assessing the explosive hazards of a chemical.

Caption: Decomposition pathway of this compound.

Safe Handling and Hazard Mitigation

Given the known hazards, strict safety protocols must be implemented when working with this compound.

-

Quantity Limitation: Work with the smallest possible quantities of the material.

-

Personal Protective Equipment (PPE): A full-face shield, blast shield, and appropriate gloves are mandatory.[16]

-

Avoidance of Initiation Sources:

-

Shock and Friction: Do not use metal spatulas or ground glass joints.[16] Avoid any form of impact or friction.

-

Heat: Do not distill at atmospheric pressure. If distillation under vacuum is necessary, it must be performed behind a blast shield with a water bath for heating to prevent overheating.[3]

-

Static Discharge: Use non-sparking tools and ensure proper grounding of equipment.[3]

-

-

Solvent Choice: Avoid using halogenated solvents like dichloromethane (B109758) or chloroform, as they can form extremely unstable di- and tri-azidomethane.[2]

-

Storage: Store in a cool, well-ventilated area, away from heat sources and incompatible materials.[3]

-

Waste Disposal: Azide-containing waste should be collected in a dedicated, labeled container. Quenching with a reducing agent to convert the azide (B81097) to a more stable form (like an amine) before disposal is a recommended practice.[1] Never dispose of azides down the drain, as they can react with lead or copper pipes (B44673) to form highly explosive heavy metal azides.[17]

Conclusion

This compound is a high-energy compound with significant shock sensitivity and explosive potential, underscored by its 45% TNT equivalence. While specific quantitative impact and friction sensitivity data are not widely published, the available information mandates that it be treated as a primary explosive hazard. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols, including the use of appropriate personal protective equipment, the strict control of potential initiation sources, and the limitation of quantities. A thorough understanding of the test methodologies used to characterize such materials can further inform a robust risk assessment and the implementation of effective safety measures in any laboratory or manufacturing setting.

References

- 1. safety.pitt.edu [safety.pitt.edu]

- 2. ucd.ie [ucd.ie]

- 3. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]

- 4. smsenergetics.com [smsenergetics.com]

- 5. fauske.com [fauske.com]

- 6. m.youtube.com [m.youtube.com]

- 7. What is the BAM fall hammer impact sensitivity test? [qinsun-lab.com]

- 8. utec-corp.com [utec-corp.com]

- 9. smsenergetics.com [smsenergetics.com]

- 10. etusersgroup.org [etusersgroup.org]

- 11. etusersgroup.org [etusersgroup.org]

- 12. fauske.com [fauske.com]

- 13. icheme.org [icheme.org]

- 14. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 15. osti.gov [osti.gov]

- 16. artscimedia.case.edu [artscimedia.case.edu]

- 17. chemistry.unm.edu [chemistry.unm.edu]

The Advent of a Key Reagent: A Technical Guide to the Discovery and Historical Synthesis of tert-Butyl Azidoformate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical synthesis of tert-butyl azidoformate, a pivotal reagent in organic chemistry, particularly in the realm of peptide synthesis and the protection of amino groups. This document provides a comprehensive overview of the key synthetic methods, detailed experimental protocols, and a comparative analysis of their quantitative data. Furthermore, it elucidates the underlying reaction mechanisms through detailed diagrams, offering a complete resource for researchers and professionals in the field.

Discovery and Historical Context

The journey of this compound is intrinsically linked to the development of the tert-butoxycarbonyl (Boc) protecting group, a cornerstone of modern peptide synthesis. The pioneering work of Louis A. Carpino at the University of Massachusetts in the 1950s laid the foundation for the practical application of the Boc group. In 1957, Carpino reported the synthesis of tert-butyl carbazate (B1233558), a key precursor for one of the most widely used methods for preparing this compound.[1] While Carpino's 1957 paper in the Journal of the American Chemical Society focused on oxidative reactions of hydrazines, it set the stage for the subsequent development of this compound as a convenient source for the Boc group.[2][3][4]

Prior to the development of more convenient methods, the synthesis of compounds containing the tert-butoxycarbonyl group was challenging due to the instability of the corresponding chloroformate. This led to the exploration of alternative reagents, with this compound emerging as a stable and effective solution. Over the years, several synthetic routes have been developed, each with its own advantages and disadvantages in terms of yield, safety, and scalability.

Key Synthetic Methodologies: A Historical Perspective

The synthesis of this compound has evolved through several key methodologies. Below is a summary of the most significant historical methods, with their quantitative data presented for comparative analysis.

| Method | Precursors | Reagents | Solvent(s) | Reaction Conditions | Yield (%) | Reference |

| Carpino's Method (from tert-Butyl Carbazate) | tert-Butyl carbazate | Sodium nitrite (B80452), Glacial acetic acid | Water, Ether | 10-15°C | 64-82% | [5] |

| From tert-Butylcarbonic Diethylphosphoric Anhydride (B1165640) | Potassium tert-butoxide, Carbon dioxide, Diethyl phosphorochloridate, Potassium azide (B81097) | - | Tetrahydrofuran (B95107), Dimethyl sulfoxide (B87167), Pentane (B18724) | 0°C to 25°C | 50-65% | [6] |

| From tert-Butyl Chloroformate (via Phosgene) | tert-Butyl alcohol, Phosgene, Pyridine, Tetramethylguanidinium azide | - | Ether, Chloroform | -78°C to 0°C | Near-quantitative | |

| Yajima and Kawatani's Modification | tert-Butoxycarbonylhydrazine | Sodium nitrite | Acetic acid, Water | ~0°C | Not specified |

Experimental Protocols

This section provides detailed experimental methodologies for the key historical syntheses of this compound.

Synthesis from tert-Butyl Carbazate (Carpino's Method)

This procedure is adapted from the method developed by Louis A. Carpino and his colleagues.

Materials:

-

tert-Butyl carbazate (0.62 mole)

-

Glacial acetic acid (72 g)

-

Water (100 mL + 100 mL for dilution)

-

Sodium nitrite (0.68 mole)

-

Ether

Procedure:

-

In a 1-liter round-bottomed flask equipped with a mechanical stirrer, dissolve 82 g (0.62 mole) of tert-butyl carbazate in a mixture of 72 g of glacial acetic acid and 100 mL of water.[5]

-

Cool the solution in an ice bath.[5]

-

Slowly add 47.0 g (0.68 mole) of solid sodium nitrite over a period of 40–50 minutes, maintaining the temperature at 10–15°C.[5]

-

Allow the mixture to stand in the ice bath for 30 minutes after the addition is complete.[5]

-

Add 100 mL of water to the reaction mixture.[5]

-

The product, an oily layer, will separate. Extract the aqueous layer with four 40-mL portions of ether.[5]

-

Combine the ether extracts and the oily layer. Wash the combined organic phase twice with 50-mL portions of water and then with 40-mL portions of 1M sodium bicarbonate solution until the washings are no longer acidic.[5]

-

Dry the ether solution over magnesium sulfate (B86663).[5]

-

Remove the ether by distillation at 40–45°C under reduced pressure (140–150 mm).[5]

-

Distill the crude product under further reduced pressure (70 mm) at a bath temperature of 90–95°C to obtain pure this compound (boiling point 73–74°C at 70 mm). The yield is typically between 64% and 82%.[5]

Synthesis from tert-Butylcarbonic Diethylphosphoric Anhydride

This method provides an alternative route to this compound.

Part A: Preparation of tert-Butylcarbonic Diethylphosphoric Anhydride

Materials:

-

Potassium tert-butoxide (0.124 mole)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous carbon dioxide

-

Diethyl phosphorochloridate (0.120 mole)

-

Anhydrous diethyl ether

Procedure:

-

In a dry, nitrogen-flushed 500-mL three-necked flask, add 250 mL of anhydrous THF and 13.9 g (0.124 mole) of potassium tert-butoxide.[6]

-

Stir the mixture for 10 minutes to dissolve the salt.[6]

-

Cool the solution in an ice bath and bubble anhydrous carbon dioxide through it for 1.5 hours.[6]

-

While maintaining cooling and the CO2 stream, add a solution of 20.6 g (0.120 mole) of diethyl phosphorochloridate in 50 mL of anhydrous THF dropwise.[6]

-

Stir the mixture for an additional 30 minutes in the cold.[6]

-

Remove the solvent using a rotary evaporator at room temperature.[6]

-

Dilute the residue with 300 mL of anhydrous diethyl ether and centrifuge to separate the insoluble salt.[6]

-

Wash the salt with two 150-mL portions of anhydrous ether and centrifuge again.[6]

-

Combine the ether solutions and concentrate on a rotary evaporator to yield the crude anhydride.[6]

Part B: Preparation of this compound

Materials:

-

Potassium azide (0.10 mole)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

tert-Butylcarbonic diethylphosphoric anhydride (from Part A)

-

Pentane

-

Water

-

Saturated aqueous sodium chloride

Procedure:

-

In a dry, nitrogen-flushed 300-mL three-necked flask, add 120 mL of anhydrous DMSO and 8.1 g (0.10 mole) of powdered potassium azide.[6]

-

Stir the mixture for 30 minutes to dissolve the potassium azide.[6]

-

Add 25.4 g (0.100 mole) of tert-butylcarbonic diethylphosphoric anhydride dropwise, maintaining the temperature at approximately 25°C with a water bath.[6]

-

Stir the solution for 1 hour at 20–25°C.[6]

-

Add 120 mL of water dropwise while cooling the reaction mixture.[6]

-

Extract the mixture with three 120-mL portions of pentane.[6]

-

Wash the combined pentane extracts successively with 20 mL of water and 20 mL of saturated aqueous sodium chloride.[6]

-

Dry the pentane solution over magnesium sulfate and remove the solvent with a rotary evaporator at room temperature.[6]

-

The crude product can be purified by distillation under reduced pressure to yield 50-65% of this compound.[6]

Reaction Mechanisms and Visualizations

To provide a deeper understanding of the synthetic processes, the following diagrams illustrate the key reaction mechanisms.

Synthesis from tert-Butyl Carbazate

The reaction of tert-butyl carbazate with nitrous acid (generated in situ from sodium nitrite and acetic acid) proceeds through the formation of an N-nitroso intermediate, which then rearranges and eliminates water to form the azide.

Caption: Reaction pathway for the synthesis of this compound from tert-butyl carbazate.

Synthesis from tert-Butyl Chloroformate

The synthesis from tert-butyl chloroformate and an azide source, such as sodium azide or tetramethylguanidinium azide, is a nucleophilic acyl substitution reaction. The azide anion acts as the nucleophile, attacking the carbonyl carbon of the chloroformate and displacing the chloride leaving group. The instability of tert-butyl chloroformate often necessitates its in situ generation or use at low temperatures.

Caption: Nucleophilic acyl substitution mechanism for the synthesis of this compound.

Conclusion

The discovery and development of synthetic routes to this compound have been instrumental in the advancement of organic synthesis, particularly in the field of peptide chemistry. From the foundational work of Carpino to subsequent refinements, the methods described in this guide provide a comprehensive overview for researchers and professionals. The choice of a particular synthetic route will depend on factors such as scale, available starting materials, and safety considerations. Understanding the historical context and the underlying reaction mechanisms is crucial for the effective and safe utilization of this important reagent in modern drug discovery and development.

References

An In-depth Technical Guide to tert-Butyl Azidoformate

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the physicochemical properties, synthesis, handling, and applications of tert-butyl azidoformate. All quantitative data is summarized in tables, and detailed experimental protocols are provided.

Core Physicochemical Properties

This compound, also known as tert-butoxycarbonyl azide (B81097) (Boc-azide), is a crucial reagent in organic synthesis, primarily for the introduction of the tert-butoxycarbonyl (Boc) protecting group.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₉N₃O₂ | [1][2] |

| Molar Mass | 143.144 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [3][4] |

| Boiling Point | 57-61 °C @ 40 mmHg73-74 °C @ 70 mmHg | [3][4][5] |

| Refractive Index (n²⁴/D) | 1.4224–1.4230 | [3][4] |

| Density | ~1.317 g/cm³ (rough estimate) | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

Table 2: Spectroscopic Data

| Spectrum | Wavenumber/Chemical Shift | Assignment | Source |

| Infrared (IR) in CCl₄ | 2170, 2120 cm⁻¹ | Azide (N₃) stretch | [3] |

| 1760, 1735 cm⁻¹ | Carbonyl (C=O) stretch | [3] | |

| Proton NMR (¹H NMR) in CCl₄ | δ 1.51 (singlet, 9H) | (CH₃)₃C | [3] |

| Mass Spectrum (m/e) | 115, 100, 59, 57, 56, 44, 43, 41, 39, 29, 28, 27 | Fragmentation pattern | [3] |

Safety, Handling, and Stability

Extreme Caution is Advised. this compound is a thermally unstable and shock-sensitive compound with a TNT equivalence of 45%[3].

-

Explosion Hazard: It is potentially explosive and should be handled with extreme care. Distillation must be conducted behind a safety shield using a water bath for heating to prevent overheating of the residue[3][4]. An explosion has been reported in a receiving flask during distillation[4].

-

Toxicity: Inhalation of the vapor can lead to painful headaches and giddiness[4]. All handling should be performed in a well-ventilated fume hood[4].

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat[2].

-

Storage: Store in a cool, dry, and well-ventilated place, away from heat and sources of ignition[2].

-

Stability: The compound may develop a light yellow color upon standing for several weeks, though this does not appear to affect its reactivity[4]. Some researchers prefer to use the crude material without distillation to avoid potential hazards[4].

-

Alternatives: Due to its hazardous nature, less-hazardous reagents are available for tert-butoxycarbonylation reactions, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O) and 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON)[3].

Experimental Protocols: Synthesis

Two common methods for the laboratory-scale synthesis of this compound are detailed below.

Protocol 1: From tert-Butyl Carbazate (B1233558)

This procedure is a widely used and convenient method for preparing this compound[4][5].

Methodology:

-

Dissolution: In a 1-liter round-bottomed flask equipped with a mechanical stirrer, dissolve 82 g (0.62 mole) of tert-butyl carbazate in a mixture of 72 g of glacial acetic acid and 100 ml of water[4].

-

Reaction: Cool the solution in an ice bath. Over 40-50 minutes, add 47.0 g (0.68 mole) of solid sodium nitrite (B80452) while maintaining the temperature between 10–15 °C[4].

-

Quenching and Extraction: Allow the mixture to stand in the ice bath for 30 minutes. Add 100 ml of water. The product will separate as an oil. Extract the oil into four 40-ml portions of ether[4].

-

Washing: Combine the ether extracts and wash them twice with 50-ml portions of water, followed by 40-ml portions of 1M sodium bicarbonate solution until the solution is no longer acidic[4].

-

Drying and Concentration: Dry the ether solution over magnesium sulfate. Remove the ether by distillation using a water bath at 40–45 °C under water aspirator pressure (140–150 mmHg)[4].

-

Purification (Optional - Use Caution): The crude product can be distilled under reduced pressure. Using a Claisen flask and a water bath at 90–95 °C, collect the fraction boiling at 73–74 °C (70 mmHg)[4][5]. This step must be performed behind a safety shield[4].

References

tert-Butyl Azidoformate: A Comprehensive Technical Guide for Researchers

An in-depth examination of the synthesis, properties, and applications of tert-Butyl azidoformate (CAS No. 1070-19-5), a versatile reagent in organic chemistry and drug development.

For Immediate Release

This technical guide provides a detailed overview of this compound, a key reagent utilized in organic synthesis, particularly for the introduction of the tert-butoxycarbonyl (Boc) protecting group. With a focus on its applications in pharmaceutical and chemical research, this document offers a valuable resource for scientists and professionals in drug development.

Chemical Identity and Properties

This compound is an organic compound with the chemical formula C₅H₉N₃O₂.[1][2][3] It is also known by several synonyms, including (tert-Butoxycarbonyl) azide (B81097), Azido tert-butoxymethanone, and Azidoformic acid tert-butyl ester.[1][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1070-19-5 | [1][2] |

| Molecular Formula | C₅H₉N₃O₂ | [1][2][3] |

| Molecular Weight | 143.14 g/mol | [1][2] |

| Boiling Point | 73-74 °C at 70 mmHg57-61 °C at 40 mmHg | [5] |

| Density | ~1.317 g/cm³ (rough estimate) | [1][3] |

| Refractive Index (n²⁴D) | 1.4227 | [5] |

| Appearance | Colorless to pale amber liquid | [5][6] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Peaks | Source |

| Infrared (IR) (CCl₄) | 2170, 2120 cm⁻¹ (azide), 1760, 1735 cm⁻¹ (C=O) | [7] |

| ¹H NMR (CCl₄) | δ 1.51 (s, 9H, (CH₃)₃C) | [7] |

| Mass Spectrum (m/e) | 115 (17%), 100 (16%), 59 (85%), 57 (20%), 56 (41%), 43 (84%), 28 (100%) | [7] |

Synthesis and Reaction Mechanisms

This compound is a valuable reagent for the acylation of amines, hydrazines, and similar compounds, facilitating the introduction of the Boc protecting group, which is crucial in peptide synthesis.[1][4][6]

General Synthesis Workflow

The synthesis of this compound can be achieved through the reaction of a tert-butylcarbonic phosphoric anhydride (B1165640) intermediate with potassium azide. This method is considered more convenient than earlier procedures involving tert-butyl carbazate.[7]

Caption: Workflow for the synthesis of this compound.

Mechanism of Amine Acylation (Boc Protection)

The primary application of this compound is in the protection of amino groups. The azide acts as a good leaving group, allowing the tert-butoxycarbonyl group to be transferred to a nucleophilic amine.

Caption: Generalized mechanism for amine protection.

Experimental Protocols

Synthesis of this compound

This procedure involves two main steps: the preparation of tert-butylcarbonic diethylphosphoric anhydride, followed by its reaction with potassium azide.[7]

Materials:

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Alcohol-free potassium tert-butoxide

-

Anhydrous carbon dioxide

-

Diethyl phosphorochloridate

-

Anhydrous diethyl ether

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Powdered potassium azide

Procedure:

A. tert-Butylcarbonic diethylphosphoric anhydride

-

In a nitrogen-flushed, three-necked flask, dissolve potassium tert-butoxide (0.124 mole) in anhydrous THF (250 ml).

-

Cool the solution in an ice bath and bubble anhydrous carbon dioxide through it for 1.5 hours with continuous stirring.

-

While maintaining cooling and CO₂ flow, add a solution of diethyl phosphorochloridate (0.120 mole) in anhydrous THF (50 ml) dropwise.

-

Stir the mixture for an additional 30 minutes.

-

Remove the solvent using a rotary evaporator at room temperature.

-

Dilute the residue with anhydrous diethyl ether (300 ml) and separate the insoluble salt by centrifugation.

B. This compound

-

In a nitrogen-flushed, three-necked flask, add powdered potassium azide (0.10 mole) to anhydrous DMSO (120 ml) and stir for 30 minutes.

-

Add the previously prepared tert-butylcarbonic diethylphosphoric anhydride (0.100 mole) to the azide solution and stir for 3 hours at room temperature.

-

Pour the reaction mixture into a separatory funnel containing ice water (200 ml) and pentane (B18724) (150 ml).

-

Separate the pentane layer and extract the aqueous layer with two 75-ml portions of pentane.

-

Wash the combined pentane extracts with water and dry over magnesium sulfate.

-

Remove the pentane at room temperature with a rotary evaporator.

-

Distill the residual crude product under reduced pressure (Caution: See Section 4). The product is collected as a colorless liquid.[7]

Protocol for Acylation of a Primary Amine

This protocol describes a general method for the introduction of the Boc protecting group onto a primary amine using this compound.

Materials:

-

Primary amine

-

This compound

-

Suitable solvent (e.g., Dichloromethane, THF)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the primary amine (1.0 mmol) in the chosen solvent (10 mL) in a round-bottom flask.

-

Add this compound (1.1 mmol) to the solution.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected amine.

-

Purify the product by column chromatography if necessary.

Safety and Handling

This compound is a potentially hazardous substance and requires careful handling.

-

Explosion Hazard: It is an unstable, shock- and heat-sensitive explosive.[3][6] It may explode above 100°C.[3][6] Distillation should be carried out behind a safety shield.[5]

-

Toxicity: When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[3][6] Inhalation may cause headaches or giddiness.[5]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-impermeable gloves, and tightly fitting safety goggles.[1] Work in a well-ventilated area or fume hood.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[1]

-

First Aid:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen.[1]

-

Skin Contact: Take off contaminated clothing and wash the skin with soap and plenty of water.[1]

-

Eye Contact: Rinse with pure water for at least 15 minutes.[1]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[1] In all cases of exposure, seek immediate medical attention.[1]

-

Applications in Drug Development

The primary role of this compound in drug development is as a reagent for introducing the Boc protecting group, a cornerstone of modern peptide synthesis. The tert-butyl group is a common motif in medicinal chemistry.[8]

Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the Boc group is used to temporarily protect the N-terminus of an amino acid. This prevents unwanted side reactions during the coupling of the next amino acid in the sequence. The Boc group is acid-labile and can be removed under specific conditions that do not affect other protecting groups on the amino acid side chains. This orthogonal protection strategy is fundamental to the synthesis of complex peptides and small protein drugs.

Caption: Logical flow of Boc-protection in peptide synthesis.

Conclusion

This compound is a highly effective reagent for the introduction of the Boc protecting group, an essential transformation in modern organic synthesis and particularly in the field of drug discovery and development. While its hazardous nature necessitates stringent safety protocols, its utility in the synthesis of peptides and other complex molecules makes it an indispensable tool for researchers. This guide provides the foundational knowledge required for its safe and effective use in a laboratory setting.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | 1070-19-5 [amp.chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound | 1070-19-5 [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Azide Group in Tert-Butyl Azidoformate: A Comprehensive Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl azidoformate (Boc-azide) is a versatile and highly reactive reagent in organic synthesis, primarily recognized for its role in the introduction of the tert-butoxycarbonyl (Boc) protecting group for amines. The reactivity of this molecule is dominated by the azide (B81097) moiety, which participates in a diverse array of chemical transformations. This in-depth technical guide provides a comprehensive overview of the reactivity of the azide group in this compound, covering its synthesis, stability, and key reactions including the Curtius rearrangement, Staudinger reaction, cycloadditions, and reactions with various nucleophiles. This document aims to serve as a core resource for researchers by presenting quantitative data in structured tables, detailing experimental protocols for key reactions, and providing mechanistic clarity through logical diagrams.

Introduction

The azide functional group is a cornerstone of modern organic chemistry, offering a unique combination of stability and reactivity. In this compound, the azide is attached to a carbonyl group, which significantly influences its chemical behavior. This arrangement makes it an efficient precursor for the formation of nitrenes or isocyanates upon thermal or photochemical activation, and a partner in various nucleophilic and cycloaddition reactions. Understanding the nuances of its reactivity is paramount for its effective and safe utilization in complex synthetic endeavors, particularly in the fields of peptide synthesis, medicinal chemistry, and materials science.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. The two most common methods involve the reaction of tert-butyl carbazate (B1233558) with a nitrosating agent or the reaction of a tert-butoxycarbonylating agent with an azide salt.

From Tert-Butyl Carbazate

This method involves the diazotization of tert-butyl carbazate using sodium nitrite (B80452) in an acidic medium.

Experimental Protocol:

-

In a round-bottomed flask equipped with a mechanical stirrer, dissolve tert-butyl carbazate (0.62 mol) in a mixture of glacial acetic acid (72 g) and water (100 ml).

-

Cool the solution in an ice bath to 10-15°C.

-

Slowly add solid sodium nitrite (0.68 mol) over 40-50 minutes, maintaining the temperature between 10-15°C.

-

After the addition is complete, allow the mixture to stand in the ice bath for 30 minutes.

-

Add 100 ml of water and extract the oily product with diethyl ether (4 x 40 ml).

-

Wash the combined ether extracts with water and 1M sodium bicarbonate solution until neutral.

-

Dry the organic layer over magnesium sulfate (B86663) and remove the ether by distillation.

-

The crude product can be purified by distillation under reduced pressure.

Workflow for Synthesis of this compound from Tert-Butyl Carbazate

Methodological & Application

Application Notes and Protocols for Boc Protection of Primary Amines with tert-Butyl Azidoformate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the protection of primary amines using the tert-butyloxycarbonyl (Boc) group with tert-butyl azidoformate. While di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) is now more commonly used, this protocol details the application of this compound, a historically significant and effective reagent for this transformation.

Introduction

The protection of amine functional groups is a critical strategy in multi-step organic synthesis, particularly in peptide synthesis and the development of pharmaceutical agents. The Boc group is a widely utilized protecting group due to its stability in a variety of reaction conditions and its facile cleavage under mild acidic conditions.[1] this compound serves as a convenient reagent for the acylation of amines and similar compounds to introduce the Boc protecting group.[2]

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the primary amine on the carbonyl carbon of this compound. This is followed by the elimination of hydrazoic acid and the formation of the N-Boc protected amine.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of tert-butyl carbazate (B1233558) with sodium nitrite (B80452) in the presence of an acid.[2][3]

Materials:

-

tert-Butyl carbazate

-

Glacial acetic acid

-

Sodium nitrite

-

Water

-

Ether

-

1M Sodium bicarbonate solution

-

Magnesium sulfate

Procedure:

-

In a round-bottomed flask equipped with a mechanical stirrer, dissolve tert-butyl carbazate (0.62 mole) in a mixture of glacial acetic acid (72 g) and water (100 ml).[2]

-

Cool the solution in an ice bath.[2]

-

Slowly add solid sodium nitrite (0.68 mole) over 40-50 minutes, maintaining the temperature between 10-15°C.[2]

-

Allow the mixture to stand in the ice bath for 30 minutes after the addition is complete.[2]

-

Add 100 ml of water and extract the oily product into ether (4 x 40 ml portions).[2]

-

Wash the combined ether extracts with water (2 x 50 ml) and then with 1M sodium bicarbonate solution until the washings are no longer acidic.[2]

-

Dry the ether solution over magnesium sulfate.[2]

-

Remove the ether by distillation at 40-45°C under reduced pressure (140-150 mm).[2]

-

Distill the crude this compound at 73-74°C (70 mm) to obtain the pure product.[2] Caution: Distillation of azides can be hazardous and should be performed behind a safety shield.[2] Some researchers prefer to use the crude material after solvent removal to avoid distillation.[2]

General Protocol for Boc Protection of a Primary Amine

This protocol provides a general procedure for the Boc protection of a primary amine using the synthesized this compound.

Materials:

-

Primary amine

-

This compound

-

Pyridine

-

Water

Procedure:

-

Dissolve the primary amine (1 equivalent) and this compound (1 equivalent) in pyridine.[4]

-

Allow the solution to stand at room temperature. The reaction time can vary depending on the substrate and may require monitoring by TLC or LC-MS. For the acylation of t-butyl carbazate, a reaction time of one week has been reported.[4]

-

Upon completion of the reaction, dilute the mixture with water.[4]

-

The N-Boc protected amine product, if solid, can be collected by filtration and washed with water.[4] If the product is an oil, it can be extracted with a suitable organic solvent.

-

Further purification can be achieved by recrystallization or chromatography if necessary.

Data Presentation

Table 1: Summary of Reaction Parameters for the Synthesis of this compound

| Parameter | Value | Reference |

| Reactants | ||

| tert-Butyl carbazate | 0.62 mole | [2] |

| Sodium nitrite | 0.68 mole | [2] |

| Glacial acetic acid | 72 g | [2] |

| Reaction Conditions | ||

| Temperature | 10-15 °C | [2] |

| Reaction Time | 40-50 min (addition) + 30 min (standing) | [2] |

| Purification | ||

| Distillation Temperature | 73-74 °C @ 70 mm | [2] |

| Yield | 64-82% | [2] |

Safety Precautions

-

This compound: This compound is potentially explosive and should be handled with care.[2][5] Distillation should be carried out behind a safety shield.[2] Inhalation may cause headaches and dizziness.[2] Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]

-

Sodium Nitrite: This is an oxidizing agent and can be toxic if ingested.

-

Hydrazoic Acid: A toxic and explosive gas that may be formed as a byproduct. The reaction should be performed in a well-ventilated fume hood.

Visualizations

Caption: Reaction mechanism for Boc protection of a primary amine.

Caption: Experimental workflow for Boc protection.

References

Application Notes and Protocols for tert-Butyl Azidoformate in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tert-butyl azidoformate as a reagent for the introduction of the tert-butyloxycarbonyl (Boc) protecting group in solid-phase peptide synthesis (SPPS). This document includes detailed protocols for the synthesis of Boc-amino acids, a comparative analysis with a more common reagent, and a step-by-step guide for Boc-based SPPS.

Introduction to this compound in Peptide Synthesis

This compound is a reagent historically used for the introduction of the tert-butyloxycarbonyl (Boc) protecting group onto the α-amino group of amino acids. The resulting Boc-amino acids are key building blocks in the Boc/Bzl strategy of solid-phase peptide synthesis. This strategy relies on the differential acid lability of the temporary Nα-Boc group and the more permanent side-chain protecting groups (typically benzyl-based). The Boc group is cleaved at each cycle of peptide elongation using a moderately strong acid, such as trifluoroacetic acid (TFA), while the side-chain protecting groups and the linkage to the resin are removed at the end of the synthesis with a much stronger acid, like hydrofluoric acid (HF).